molecular formula C2H5ClO2S2 B14375011 (Chlorosulfanyl)(methanesulfonyl)methane CAS No. 89986-84-5

(Chlorosulfanyl)(methanesulfonyl)methane

Cat. No.: B14375011
CAS No.: 89986-84-5
M. Wt: 160.6 g/mol
InChI Key: TVPJZMFYKNYHGU-UHFFFAOYSA-N
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Description

(Chlorosulfanyl)(methanesulfonyl)methane is an organosulfur compound with the molecular formula CH3SO2SCH3

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chlorosulfanyl)(methanesulfonyl)methane can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with methanethiol in the presence of a base. The reaction proceeds as follows:

CH3SO2Cl+CH3SHCH3SO2SCH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{SO}_2\text{SCH}_3 + \text{HCl} CH3​SO2​Cl+CH3​SH→CH3​SO2​SCH3​+HCl

This reaction typically requires a non-nucleophilic base such as triethylamine to neutralize the hydrochloric acid produced.

Industrial Production Methods

Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Chlorosulfanyl)(methanesulfonyl)methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

(Chlorosulfanyl)(methanesulfonyl)methane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and sulfanyl groups into molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Chlorosulfanyl)(methanesulfonyl)methane involves its reactivity with nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify molecules and create new compounds.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the sulfanyl group.

    Methanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

    Dimethyl sulfone: Contains two methyl groups attached to a sulfone group.

Uniqueness

(Chlorosulfanyl)(methanesulfonyl)methane is unique due to the presence of both sulfonyl and sulfanyl groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.

Properties

CAS No.

89986-84-5

Molecular Formula

C2H5ClO2S2

Molecular Weight

160.6 g/mol

IUPAC Name

methylsulfonylmethyl thiohypochlorite

InChI

InChI=1S/C2H5ClO2S2/c1-7(4,5)2-6-3/h2H2,1H3

InChI Key

TVPJZMFYKNYHGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CSCl

Origin of Product

United States

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